(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
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Overview
Description
(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize advanced reactor technologies to maintain optimal reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and substituted thiadiazole derivatives.
Scientific Research Applications
(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole: Lacks the stereochemistry of the (S)-enantiomer.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and biological activities.
Uniqueness
(S)-2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in enhanced selectivity and potency compared to its racemic or other enantiomeric forms.
Properties
CAS No. |
2044711-49-9 |
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Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H9N3S/c1-2-5(7-3-1)6-9-8-4-10-6/h4-5,7H,1-3H2/t5-/m0/s1 |
InChI Key |
VUKRYBZSEXJSLP-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=CS2 |
Canonical SMILES |
C1CC(NC1)C2=NN=CS2 |
Origin of Product |
United States |
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